Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring might be formed using a method similar to the Hantzsch thiazole synthesis, while the carbamoyl group could be introduced through a reaction with an isocyanate .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The carbamoyl group could react with amines to form ureas. The thiazole ring is aromatic and thus relatively stable, but could potentially undergo electrophilic aromatic substitution reactions .Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Based on the structure of the compound, it may interact with its target through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially influencing metabolic processes .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this reaction could include the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
Based on its potential target and mode of action, it could influence cellular processes such as glucose metabolism . This could potentially lead to changes in cellular energy levels and other metabolic outcomes .
Properties
IUPAC Name |
methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)15-9-7-14(8-10-15)18(22)20-11-17-21-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJYGCAONPNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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